Palosuran hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von ACT-058362 Hydrochlorid umfasst mehrere Schritte, einschließlich der Bildung der Kernstruktur und der anschließenden FunktionalisierungDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Löslichkeit und Stabilität der Verbindung zu verbessern .

Industrielle Produktionsverfahren für ACT-058362 Hydrochlorid sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren. Diese Verfahren beinhalten oft die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Charakterisierung .

Chemische Reaktionsanalyse

ACT-058362 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen in das Molekül einzubringen.

Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

Binding Affinity and Mechanism of Action

Palosuran functions primarily by binding to the urotensin-II receptor and inhibiting its activity. The binding affinity of palosuran varies significantly between different species and receptor types, as highlighted in various studies:

-

Human Urotensin-II Receptor : Palosuran exhibits a high binding affinity with an IC50 value of approximately 3.6 nM in membrane preparations.

-

Rat Urotensin-II Receptor : The binding affinity is significantly lower, with an IC50 value around 1475 nM, indicating a species-selective action.

This differential affinity suggests that palosuran's pharmacological effects may be more pronounced in human tissues compared to those from other species .

Functional Antagonism in Cellular Models

Palosuran's antagonistic effects have been demonstrated through various functional assays:

-

Calcium Mobilization Assays : In CHO cells expressing human urotensin-II receptors, palosuran inhibited calcium mobilization induced by urotensin-II with an IC50 value of approximately 17 nM. In contrast, it showed negligible effect on calcium mobilization in rat models, reinforcing its selectivity for human receptors .

-

MAPK Phosphorylation : Palosuran also inhibits mitogen-activated protein kinase (MAPK) phosphorylation induced by urotensin-II in a dose-dependent manner, with an IC50 value of around 150 nM .

In Vivo Studies and Pharmacodynamics

In vivo studies have shown that palosuran can effectively mitigate the effects of urotensin-II on vascular contraction:

-

Aortic Ring Experiments : In rat aortic rings, palosuran reduced contractions induced by urotensin-II in a concentration-dependent manner. The maximal response to urotensin-II was significantly decreased when pre-treated with palosuran, demonstrating its potential as a therapeutic agent in managing vascular resistance .

Pharmacokinetics

Palosuran exhibits rapid absorption following administration, characterized by two peaks in plasma concentration at approximately 1 and 4 hours post-dose. The terminal elimination half-life is about 20 hours, indicating prolonged activity within the system. Notably, excretion of unchanged palosuran in urine is limited, which may influence its dosing regimen in clinical settings .

Binding Affinity Data

| Receptor Type | Binding Assay IC50 (nM) | Notes |

|---|---|---|

| Human Urotensin-II | 3.6 | High affinity in membrane preparations |

| Rat Urotensin-II | 1475 | Significantly lower affinity |

| CHO Cells (Human UT) | 46.2 | Lower affinity compared to membranes |

| CHO Cells (Rat UT) | >10,000 | Minimal binding observed |

Functional Effects on Calcium Mobilization

| Cell Type | EC50 (nM) | Notes |

|---|---|---|

| CHO Cells (Human UT) | 23 | Induces calcium mobilization |

| CHO Cells (Rat UT) | 6.5 | Lower sensitivity to urotensin-II |

| Palosuran Inhibition | 17 | Effective against human receptors |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Palosuran hydrochloride is characterized by its high affinity for urotensin-II receptors, particularly in primate models. The compound demonstrates a significant selectivity for primate urotensin receptors over those in non-primate species. In vitro studies have shown that palosuran effectively inhibits urotensin-II-induced signaling pathways, which are implicated in various pathological conditions, including renal injury and hypertension .

Table 1: Binding Affinity of this compound

| Species | Ki Value (nM) |

|---|---|

| Human | 4-5 |

| Monkey | 4-5 |

| Rat | >1000 |

| Mouse | >1000 |

| Cat | >1000 |

Renal Protection

Palosuran has been investigated for its protective effects against renal injury in various animal models. In studies involving rats, palosuran administration resulted in improved renal blood flow and reduced proteinuria and renal damage following ischemic events. These findings suggest a potential role for palosuran in preventing acute renal failure and chronic kidney disease .

Diabetes Management

In a double-blind, placebo-controlled study involving patients with type 2 diabetes mellitus, palosuran was assessed for its effects on insulin secretion and glucose regulation. Despite initial hypotheses that urotensin-II antagonism might improve glycemic control, results indicated no significant changes in insulin response or blood glucose levels when compared to placebo . This raises questions about the efficacy of targeting the urotensin system in diabetic patients.

Table 2: Clinical Study Outcomes of Palosuran

| Parameter | Palosuran (Mean) | Placebo (Mean) | Difference (95% CI) |

|---|---|---|---|

| Second-phase insulin response | 37.5 µU/ml | 39.3 µU/ml | -1.8 (-7.8, 4.2) |

| Blood glucose levels | Not significantly different across treatments |

Cardiovascular Applications

Palosuran's role in cardiovascular health has also been explored, particularly concerning its effects on blood pressure regulation in hypertensive patients with diabetic nephropathy. A study found that palosuran did not significantly alter blood pressure or urinary albumin excretion compared to placebo . However, its mechanism of action through urotensin receptor antagonism suggests potential utility in managing hypertension related to renal dysfunction.

Case Studies and Research Findings

Several studies have documented the effects of palosuran on various physiological parameters:

- Ischemic Renal Injury : In rat models, palosuran was shown to prevent the development of acute renal failure following ischemic events by maintaining renal perfusion and reducing histological damage .

- Hypertensive Diabetic Patients : A multicenter trial demonstrated that palosuran did not provide significant benefits in managing blood pressure or renal function in a cohort of hypertensive patients with type 2 diabetes .

- Insulin Sensitivity : Research indicated that palosuran did not enhance insulin sensitivity or secretion during controlled glucose clamp studies .

Wirkmechanismus

ACT-058362 hydrochloride exerts its effects by selectively binding to and antagonizing the urotensin II receptor. This receptor is a G-protein coupled receptor that plays a role in various physiological processes, including vasoconstriction and regulation of blood flow. By blocking the binding of urotensin II to its receptor, ACT-058362 hydrochloride inhibits downstream signaling pathways, leading to reduced vasoconstriction and improved blood flow .

Vergleich Mit ähnlichen Verbindungen

ACT-058362 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz für den Urotensin-II-Rezeptor. Ähnliche Verbindungen umfassen:

SB-710411: Ein weiterer Urotensin-II-Rezeptorantagonist, jedoch mit geringerer Potenz im Vergleich zu ACT-058362 Hydrochlorid.

Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen, was ACT-058362 Hydrochlorid zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

Palosuran hydrochloride, also known as ACT-058362, is a selective antagonist of the urotensin II receptor (UT receptor). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and renal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Palosuran functions primarily by blocking the urotensin II (U-II) peptide from binding to its receptor. U-II is implicated in various physiological processes, including vasoconstriction and modulation of blood pressure. By antagonizing this receptor, Palosuran can induce vasodilation and improve renal function.

Key Characteristics:

- Selectivity : High affinity for human UT receptors with an IC50 value of approximately 3.6 nM in CHO cells expressing recombinant receptors .

- Competitive Antagonism : Exhibits competitive inhibition of U-II binding, particularly at prolonged incubation times .

- Species-Specific Activity : Significantly more effective on human UT receptors compared to rat receptors, with a binding affinity over 100-fold less on the latter .

Renal Protection

Palosuran has been shown to mitigate renal damage in various experimental models. In a study involving cyclosporine A (CsA)-induced nephrotoxicity in rats, Palosuran administration resulted in:

- Improved Renal Function : Significant decrease in serum creatinine levels and increase in urine creatinine levels .

- Histological Benefits : Normalization of kidney histology and prevention of U-II expression increase associated with CsA treatment .

Cardiovascular Effects

In addition to renal protection, Palosuran has demonstrated hypotensive effects:

- Blood Pressure Reduction : In experimental rat models, daily administration (10 mg/kg) led to sustained reductions in blood pressure over four weeks .

- Metabolic Effects : In diabetic rat models, Palosuran reduced serum glucose, cholesterol, and triglyceride levels while increasing survival rates .

Clinical Studies

Palosuran's efficacy has also been evaluated in clinical settings. A double-blind, placebo-controlled study investigated its effects on insulin secretion and glucose regulation in patients with Type 2 diabetes:

- Insulin Response : No significant differences were observed in second-phase insulin responses between Palosuran and placebo groups during hyperglycemic clamps .

- Safety Profile : The compound was well-tolerated at doses up to 2000 mg with no remarkable safety findings reported .

Data Summary

Case Studies

- Cyclosporine A Nephrotoxicity Model :

- Diabetes Management Trial :

Eigenschaften

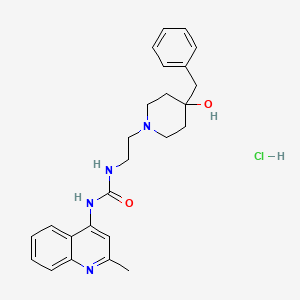

IUPAC Name |

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLVUHHXKVQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.